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molecular formula C7H14INO B1610260 1,1-Dimethyl-4-oxopiperidin-1-ium iodide CAS No. 26822-37-7

1,1-Dimethyl-4-oxopiperidin-1-ium iodide

Cat. No. B1610260
M. Wt: 255.1 g/mol
InChI Key: LMQPCACOOKKMHW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06884868B1

Procedure details

To a solution of 1-methyl-4-piperidone (1.0 g) in dichloromethane (5 ml) was slowly added iodomethane (1 ml) at 0° C. and stirred for 30 minutes at ambient temperature. To the reaction mixture was added isopropyl ether (10 ml), and the resulting precipitate was collected by filtration to give 1,1-dimethyl-4-oxopiperidinium iodide (1.416 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[I:9]C.[CH:11](OC(C)C)(C)C>ClCCl>[I-:9].[CH3:1][N+:2]1([CH3:11])[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1 |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[I-].C[N+]1(CCC(CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.416 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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